Tert-butyl ((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)carbamate
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Overview
Description
Tert-butyl ((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)carbamate is a synthetic organic compound. It features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a cyanopyrazinyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)carbamate typically involves multiple steps:
Formation of the cyclohexyl intermediate: Starting from a suitable cyclohexane derivative, the desired stereochemistry is achieved through selective reactions.
Introduction of the cyanopyrazinyl group: This step involves the reaction of the cyclohexyl intermediate with a cyanopyrazine derivative under controlled conditions.
Attachment of the tert-butyl carbamate group: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base to form the carbamate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl ring or the pyrazine moiety.
Reduction: Reduction reactions could target the nitrile group in the cyanopyrazinyl moiety.
Substitution: Various substitution reactions can occur, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could convert the nitrile group to an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: In studies of enzyme interactions or as a ligand in binding studies.
Medicine: Potentially as a precursor to pharmacologically active compounds.
Industry: In the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar compounds might include other carbamate derivatives or cyanopyrazine-containing molecules. Compared to these, Tert-butyl ((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)carbamate might offer unique properties such as enhanced stability, specific binding affinities, or distinct reactivity profiles.
List of Similar Compounds
- Tert-butyl ((1r,4r)-4-((3-cyanopyridin-2-yl)oxy)cyclohexyl)carbamate
- Tert-butyl ((1r,4r)-4-((3-cyanopyrimidin-2-yl)oxy)cyclohexyl)carbamate
- Tert-butyl ((1r,4r)-4-((3-cyanopyrazol-2-yl)oxy)cyclohexyl)carbamate
Properties
IUPAC Name |
tert-butyl N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-16(2,3)23-15(21)20-11-4-6-12(7-5-11)22-14-13(10-17)18-8-9-19-14/h8-9,11-12H,4-7H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWRPUMALRHQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OC2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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